L-Valyl-L-histidyl-L-cysteinylglycine
Description
L-Valyl-L-histidyl-L-cysteinylglycine (Val-His-Cys-Gly) is a tetrapeptide composed of valine, histidine, cysteine, and glycine. Key functional groups include:
- Valine: Hydrophobic side chain contributing to structural stability.
- Histidine: Imidazole ring enabling pH buffering and metal ion coordination.
- Cysteine: Thiol (-SH) group supporting antioxidant activity and disulfide bond formation.
- Glycine: Simplest amino acid, enhancing conformational flexibility.
Below, it is compared to structurally related peptides from authoritative sources.
Properties
CAS No. |
798540-32-6 |
|---|---|
Molecular Formula |
C16H26N6O5S |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H26N6O5S/c1-8(2)13(17)16(27)21-10(3-9-4-18-7-20-9)15(26)22-11(6-28)14(25)19-5-12(23)24/h4,7-8,10-11,13,28H,3,5-6,17H2,1-2H3,(H,18,20)(H,19,25)(H,21,27)(H,22,26)(H,23,24)/t10-,11-,13-/m0/s1 |
InChI Key |
FMEGELUAEZIZCG-GVXVVHGQSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CS)C(=O)NCC(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CS)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-histidyl-L-cysteinylglycine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. Subsequent amino acids (cysteine, histidine, and valine) are added sequentially through coupling reactions. Each coupling step is followed by deprotection to remove the protecting groups from the amino acids, allowing the next amino acid to be added. The final peptide is then cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide. The peptide is subsequently purified from the bacterial culture.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-histidyl-L-cysteinylglycine can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amino groups in the peptide can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters can be used for amine substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with substituted amino groups.
Scientific Research Applications
L-Valyl-L-histidyl-L-cysteinylglycine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Valyl-L-histidyl-L-cysteinylglycine involves its interaction with specific molecular targets and pathways. The cysteine residue, with its thiol group, can participate in redox reactions, influencing cellular redox balance. The peptide may also interact with enzymes and receptors, modulating their activity and affecting various biological processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Val-His-Cys-Gly and Analogs
*PSA estimated based on functional groups. †PSA calculated for using fragment contributions.
Key Differentiators
Size and Complexity :
- The target tetrapeptide (414.48 g/mol) is significantly smaller than analogs in (958.47 g/mol) and (1147.40 g/mol), suggesting better membrane permeability but fewer interaction sites .
- Val-Gly-Gly (217.25 g/mol) lacks redox-active Cys and metal-binding His, limiting its functional scope .
Functional Residues :
- Cysteine : Present in the target and peptides, enabling antioxidant activity via thiol groups. and lack Cys, reducing their redox utility .
- Histidine : Critical for metal coordination (e.g., zinc in enzymes). All compounds except include His, but longer peptides () have multiple His residues, enhancing buffering capacity .
Structural Flexibility vs.
Polar Surface Area (PSA) :
- The target’s PSA (~140 Ų) is lower than (371.05 Ų) due to fewer polar residues, suggesting better bioavailability .
Research Findings and Implications
Antioxidant Activity :
- Peptides with Cys (e.g., target, ) show promise in scavenging free radicals, as demonstrated by thiol-group reactivity assays .
Metal Chelation :
- Histidine’s imidazole ring in the target and peptides enables coordination of divalent metals (e.g., Cu²⁺, Zn²⁺), critical for enzyme cofactor roles .
Stability and Solubility :
- ’s Pro residue reduces solubility in aqueous media, whereas the target’s Gly and small size enhance water solubility .
- Disulfide bonds in Cys-containing peptides (e.g., ) improve structural stability but may limit reductive environments .
Bioavailability :
- Smaller peptides like the target and Val-Gly-Gly () are more likely to cross cell membranes intact, whereas larger analogs () may require delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
